molecular formula C11H17NO2 B2422234 N-[(5-Cyclopropyloxolan-2-yl)methyl]prop-2-enamide CAS No. 2284399-28-4

N-[(5-Cyclopropyloxolan-2-yl)methyl]prop-2-enamide

Cat. No. B2422234
M. Wt: 195.262
InChI Key: IVEZSVSABWNNAT-UHFFFAOYSA-N
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Description

“N-[(5-Cyclopropyloxolan-2-yl)methyl]prop-2-enamide” is a chemical compound1. However, the detailed description of this compound is not readily available in the search results.



Synthesis Analysis

The synthesis analysis of “N-[(5-Cyclopropyloxolan-2-yl)methyl]prop-2-enamide” is not found in the search results. It’s possible that the synthesis process for this compound is not widely documented or it may be proprietary information of certain research groups or companies.



Molecular Structure Analysis

The molecular structure analysis of “N-[(5-Cyclopropyloxolan-2-yl)methyl]prop-2-enamide” is not found in the search results. Detailed molecular structure analysis usually involves techniques such as X-ray crystallography, NMR spectroscopy, etc., and the results might not be readily available online.



Chemical Reactions Analysis

The chemical reactions involving “N-[(5-Cyclopropyloxolan-2-yl)methyl]prop-2-enamide” are not found in the search results. This could be due to the novelty of the compound or the specific reactions involving this compound have not been widely studied or documented.



Physical And Chemical Properties Analysis

The physical and chemical properties of “(5-cyclopropyloxolan-2-yl)methanamine”, a related compound, are available2. It has a molecular weight of 141.21, and it’s a liquid at room temperature. It’s stored at 4 degrees Celsius and has a purity of 95%. However, the specific physical and chemical properties of “N-[(5-Cyclopropyloxolan-2-yl)methyl]prop-2-enamide” are not found in the search results.


Safety And Hazards

The safety information for “(5-cyclopropyloxolan-2-yl)methanamine”, a related compound, indicates that it has hazard statements H302, H314, and H3352. This means it’s harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation. However, the specific safety and hazard information for “N-[(5-Cyclopropyloxolan-2-yl)methyl]prop-2-enamide” is not found in the search results.


Future Directions

The future directions for the study of “N-[(5-Cyclopropyloxolan-2-yl)methyl]prop-2-enamide” are not found in the search results. Future directions usually depend on the current state of research and the potential applications of the compound in various fields such as medicine, materials science, etc.


Please note that the information provided is based on the available search results, and further research might be needed for a comprehensive understanding of “N-[(5-Cyclopropyloxolan-2-yl)methyl]prop-2-enamide”.


properties

IUPAC Name

N-[(5-cyclopropyloxolan-2-yl)methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2/c1-2-11(13)12-7-9-5-6-10(14-9)8-3-4-8/h2,8-10H,1,3-7H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVEZSVSABWNNAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCC1CCC(O1)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(5-Cyclopropyloxolan-2-yl)methyl]prop-2-enamide

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